2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZAMIDE
Overview
Description
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a methyl group, a methanesulfonamido group, and a phenyl group linked to a piperidine moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Methanesulfonamido Group: The methanesulfonamido group can be introduced by reacting the intermediate benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group can be attached through a nucleophilic substitution reaction using a suitable phenyl halide.
Incorporation of the Piperidine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups or sulfonamido groups, converting them to amines or sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amines and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Materials Science: The compound’s properties can be explored for the development of new materials with specific functionalities.
Biology: It can be used as a tool to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZAMIDE
- 3-METHYL-2-(METHYLTHIO)BENZOTHIAZOLIUM P-TOLUENESULFONATE
- METHYL 2-[(3-NITROPHENYL)SULFANYL]BENZOATE
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-methyl-3-[methyl(methylsulfonyl)amino]-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-17-21(6-5-7-22(17)26(3)31(4,28)29)23(27)24-16-18-8-10-19(11-9-18)30-20-12-14-25(2)15-13-20/h5-11,20H,12-16H2,1-4H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXWLTOVEGYRMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)NCC2=CC=C(C=C2)OC3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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